
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been utilized in the creation of sodium channel blockers to treat stroke patients .
Synthesis Analysis
This compound is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This process leads to the formation of compounds such as 4-pyridylpiperidinyl esters .Molecular Structure Analysis
The molecular formula of this compound is C20H28BrNO4 . The molecular weight is 426.34 .Chemical Reactions Analysis
As a reagent, this compound is involved in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives . It is also used in palladium-catalyzed α-arylation of esters .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 68-72 °C . The predicted boiling point is 473.6±35.0 °C and the predicted density is 1.285±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of new chemical entities with potential therapeutic properties. For instance, researchers have developed new piperidine substituted benzothiazole derivatives, highlighting its utility in creating compounds with good antibacterial and antifungal activities (Shafi et al., 2021). Similarly, it has been used in the enantioselective synthesis of biologically active compounds, showcasing its importance in asymmetric synthesis to obtain compounds with chiral centers (Wang et al., 2018).
Antimicrobial and Antituberculosis Activity
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate derivatives have been designed and synthesized for their in vitro antimicrobial activities. A notable example includes the design of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising activity against tuberculosis, demonstrating the compound's relevance in addressing global health challenges (Jeankumar et al., 2013).
Optical and Electronic Properties
The compound has also found application in the study of optical and electronic properties of synthesized materials. Research into the synthesis, spectroscopic, and DFT-based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has expanded understanding of the optical properties and potential technological applications of such compounds (Haroon et al., 2019).
Anticancer Activity
Another significant application includes its role in the development of anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated for their anticancer potential, revealing some compounds with strong anticancer activities, which underscores the potential of this compound in cancer research (Rehman et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used to synthesize derivatives that act as sodium channel blockers .
Mode of Action
It’s worth noting that similar compounds have been used as reagents in the synthesis of sodium channel blockers . Sodium channel blockers inhibit the flow of sodium ions through the sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.
Biochemical Pathways
If it is indeed used in the synthesis of sodium channel blockers, it could indirectly affect the neuronal signaling pathways by modulating the activity of sodium channels .
Result of Action
If it is used in the synthesis of sodium channel blockers, the resulting compounds could potentially inhibit neuronal signaling, which could have therapeutic effects in conditions like epilepsy or chronic pain .
Analyse Biochimique
Biochemical Properties
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident in its ability to modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it has been used to synthesize sodium channel blockers, which are essential in regulating neuronal activity and treating conditions like stroke .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and the overall biochemical pathways within the cell. For instance, it is used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme, which plays a role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound’s role in the synthesis of sodium channel blockers involves its conversion into active metabolites that modulate neuronal activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound exerts its effects at the cellular level .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFVYGOJZOUJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584848 | |
| Record name | 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912617-73-3 | |
| Record name | 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 912617-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


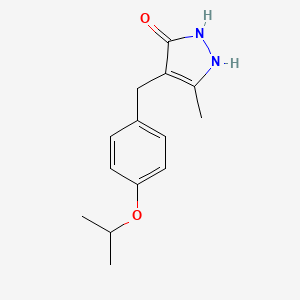

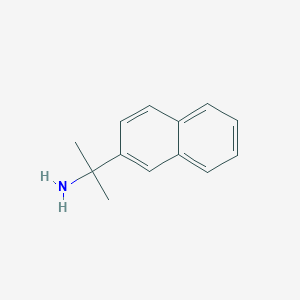

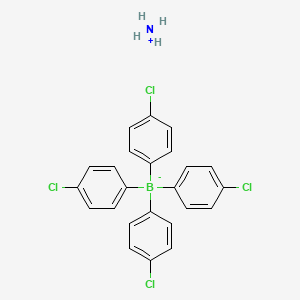
![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)

![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)
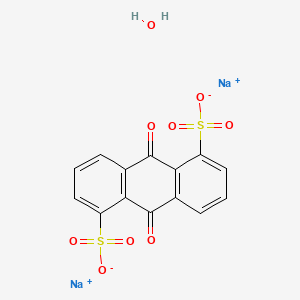
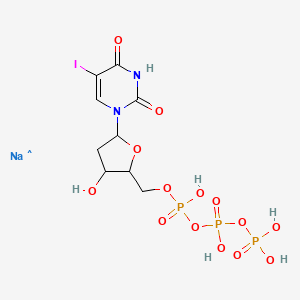
![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)

